Ethyl 2-(2-azabicyclo[2.2.1]heptan-2-yl)acetate
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Overview
Description
Ethyl 2-(2-azabicyclo[2.2.1]heptan-2-yl)acetate is a bicyclic compound with the molecular formula C10H17NO2. It is characterized by a unique structure that includes a bicyclo[2.2.1]heptane ring system, which is fused with an azabicyclo moiety.
Mechanism of Action
Mode of Action
It is synthesized via a palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes . The resulting products could be further functionalized to build up a library of bridged aza-bicyclic structures .
Biochemical Pathways
The compound is part of a broader class of oxygenated 2-azabicyclo[2.2.1]heptanes , which may have diverse effects on various biochemical pathways.
Action Environment
It is known that the compound should be stored in a sealed, dry environment at room temperature .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(2-azabicyclo[2.2.1]heptan-2-yl)acetate typically involves the reaction of ethyl bromoacetate with 2-azabicyclo[2.2.1]heptane under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the nitrogen atom of the azabicyclo compound attacks the carbon atom of the ethyl bromoacetate, leading to the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-(2-azabicyclo[2.2.1]heptan-2-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, where the ester group is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, thiols, basic or neutral conditions.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Amides, thioesters.
Scientific Research Applications
Ethyl 2-(2-azabicyclo[2.2.1]heptan-2-yl)acetate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties, including potential use as a drug candidate for various therapeutic areas.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
- Ethyl 2-(2-azabicyclo[2.2.1]heptan-2-yl)propanoate
- Ethyl 2-(2-azabicyclo[2.2.1]heptan-2-yl)butanoate
- Ethyl 2-(2-azabicyclo[2.2.1]heptan-2-yl)pentanoate
Comparison: Ethyl 2-(2-azabicyclo[2.2.1]heptan-2-yl)acetate is unique due to its specific ester group, which influences its reactivity and interaction with biological targets. Compared to its analogs with different alkyl chain lengths, it may exhibit distinct pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications .
Biological Activity
Ethyl 2-(2-azabicyclo[2.2.1]heptan-2-yl)acetate, with the CAS number 1250423-37-0, is a bicyclic compound that has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which includes a bicyclic amine moiety that may influence its pharmacological properties.
- Molecular Formula : C10H17NO2
- Molecular Weight : 183.25 g/mol
- IUPAC Name : this compound
- Physical State : Liquid
- Purity : 97% .
Biological Activity Overview
This compound has been studied for several biological activities, particularly in relation to diabetes management and as a potential DPP-4 (dipeptidyl peptidase-4) inhibitor.
DPP-4 Inhibition
Recent studies have demonstrated that compounds with similar bicyclic structures can act as potent DPP-4 inhibitors, which are crucial in the management of type 2 diabetes mellitus. For instance, neogliptin, a compound related to this class, exhibited an IC50 of 16.8 ± 2.2 nM against DPP-4, indicating strong inhibitory activity . The mechanism involves interaction with key residues in the DPP-4 active site, leading to enhanced glycemic control.
Structure-Activity Relationship (SAR)
The structure of this compound allows for various modifications that can enhance its biological activity:
- Bicyclic Configuration : The azabicyclo structure contributes to the rigidity and specificity of the compound's interaction with biological targets.
- Substituents : Variations in substituents on the bicyclic nitrogen can significantly alter potency and selectivity against DPP-4 .
Case Studies and Research Findings
Research has focused on synthesizing derivatives of bicyclic compounds to evaluate their biological activities:
Study on Neogliptin Derivatives
In a comparative study of neogliptin and its derivatives, it was found that modifications to the bicyclic structure can lead to improved pharmacokinetic properties and reduced cardiotoxicity compared to existing treatments like sitagliptin .
Data Table: Biological Activities of Related Compounds
Properties
IUPAC Name |
ethyl 2-(2-azabicyclo[2.2.1]heptan-2-yl)acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO2/c1-2-13-10(12)7-11-6-8-3-4-9(11)5-8/h8-9H,2-7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZKHJLZDYSGWIT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1CC2CCC1C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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